N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-26(24,19-7-3-5-15-4-1-2-6-18(15)19)21-9-10-22-13-17(12-20-22)16-8-11-25-14-16/h1-8,11-14,21H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBNWNJMSYXRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCN3C=C(C=N3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Furan-3-yl)-1H-Pyrazole
The pyrazole-furan intermediate is synthesized via cyclocondensation. A representative protocol involves:
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Reactants : 3-Acetylfuran (1.0 equiv) and phenylhydrazine (1.2 equiv) in ethanol.
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Conditions : Reflux at 80°C for 6–8 hours under acidic catalysis (e.g., HCl or acetic acid).
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Mechanism : Hydrazine attacks the carbonyl group, followed by cyclization and dehydration to form the pyrazole ring.
Key Data :
Alkylation with 2-Bromoethylamine Hydrobromide
The pyrazole nitrogen is alkylated to introduce the ethylamine side chain:
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Reactants : 4-(Furan-3-yl)-1H-pyrazole (1.0 equiv), 2-bromoethylamine hydrobromide (1.5 equiv).
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Workup : Aqueous extraction, followed by column chromatography (SiO₂, ethyl acetate/hexane).
Optimization Insights :
Sulfonamide Formation with Naphthalene-1-Sulfonyl Chloride
The final step couples the amine intermediate with the sulfonyl chloride:
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Reactants : N-(2-Aminoethyl)-4-(furan-3-yl)-1H-pyrazole (1.0 equiv), naphthalene-1-sulfonyl chloride (1.2 equiv).
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Conditions : Dichloromethane, pyridine (1.5 equiv) as HCl scavenger, 0°C → room temperature, 4 hours.
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Purification : Recrystallization from ethanol/water (3:1).
Analytical Validation :
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.2–7.5 ppm (naphthalene-H), δ 6.7 ppm (furan-H) |
| IR | 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) |
| MS (ESI) | m/z 367.4 [M+H]⁺ |
Comparative Analysis of Methodologies
Alternative Alkylation Strategies
Sulfonylation Efficiency
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Solvent Impact : THF yields higher solubility but requires longer reaction times (6 hours) vs. DCM (4 hours).
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Catalyst Screening : Triethylamine vs. pyridine—pyridine gives fewer side products (e.g., sulfonic esters).
Challenges and Optimization Opportunities
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Regioselectivity in Pyrazole Formation : Use of microwave irradiation (100°C, 30 min) improves regioselectivity >90% for 1,4-disubstituted pyrazoles.
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Amine Protection : Boc-protection of the ethylamine intermediate prevents undesired side reactions during sulfonylation.
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Scalability : Pilot-scale batches (100 g) show 12% yield drop due to exothermic sulfonylation; controlled addition and cooling mitigate this .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the nitro group results in the corresponding amine.
Scientific Research Applications
Anticancer Activity
Naphthalene sulfonamide derivatives, including the compound , have been identified as potential anticancer agents. Studies have shown that similar compounds can inhibit key enzymes involved in cancer cell proliferation and survival:
- Mechanism of Action : The compound may act by disrupting metabolic pathways essential for tumor growth, such as fatty acid binding protein (FABP) inhibition, which is linked to lipid metabolism and inflammation .
- Case Studies : Research indicates that naphthalene sulfonamides can enhance insulin sensitivity and improve metabolic profiles in diabetic models, suggesting their utility in treating metabolic-related cancers .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation through its interaction with specific biological targets:
- Targeting Inflammatory Pathways : By inhibiting purinergic receptors implicated in inflammatory responses, it may reduce symptoms associated with chronic inflammatory diseases.
- Research Findings : Preliminary studies highlight its effectiveness in modulating inflammatory cytokines, which are critical in various inflammatory conditions .
Enzyme Inhibition Studies
The compound's structural features allow it to serve as a lead compound for designing selective enzyme inhibitors:
- FABP4 Inhibition : Naphthalene sulfonamide derivatives have been explored for their ability to inhibit FABP4, a target for treating obesity and related metabolic disorders .
- Experimental Evidence : X-ray crystallography studies have elucidated the binding interactions of these compounds with FABP4, providing insights into their potential therapeutic effects .
Drug Development
The unique structure of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide makes it suitable for further drug development:
- Structure-Based Drug Design : The compound can be modified to enhance its efficacy and reduce side effects through structure-based design strategies .
- Pharmacological Profiling : Ongoing research aims to profile its pharmacokinetics and pharmacodynamics to establish safety and efficacy parameters for clinical applications.
Polymer Chemistry
The sulfonamide group can be utilized in polymer synthesis, leading to materials with unique properties:
- Functional Polymers : Incorporating this compound into polymer matrices may enhance thermal stability and mechanical properties due to the strong interactions between the sulfonamide groups and the polymer backbone.
| Property | Conventional Polymers | Functionalized Polymers |
|---|---|---|
| Thermal Stability | Moderate | Improved |
| Mechanical Strength | Standard | Enhanced |
| Chemical Resistance | Low | High |
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Variations
Triazole-Acetamide Analogues ()
Compounds 6a–6c (e.g., 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) share the naphthalene backbone but differ in key aspects:
- Core Heterocycle : Triazole (1,2,3-triazole) vs. pyrazole in the target compound.
- Linker and Substituents : Acetamide (-NHCO-) group vs. sulfonamide (-SO₂NH₂), and a furan-3-yl substituent in the target compound.
- Spectral Data :
Naphthofuran-Pyrazole Derivatives ()
Compounds such as 3 (3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde) and 4a–4c feature fused naphthofuran-pyrazole systems. Key distinctions include:
- Furan Integration : Furan is fused to naphthalene in naphtho[2,1-b]furan vs. a standalone furan-3-yl substituent in the target compound.
- Functional Groups: Aldehyde (-CHO) or cyanoacrylamide groups vs. sulfonamide.
- Biological Activity : Compound 14 (thiadiazol-2-yl acetamide) demonstrated antimicrobial activity, suggesting that sulfonamide analogues like the target compound may also exhibit similar properties .
Sulfonamide-Containing Heterocycles ()
- Example 56 (): Contains a pyrazolo[3,4-d]pyrimidin core linked to a chromenone and sulfonamide. While structurally more complex, the sulfonamide group is a shared feature.
- Compound e () : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine includes a sulfonamide-like group but with a thiophene substituent and different connectivity.
Spectroscopic and Physicochemical Properties
Infrared Spectroscopy (IR)
- Sulfonamides : Distinct S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹).
- Acetamides : C=O stretch at ~1670 cm⁻¹ ().
- Naphthofuran-Pyrazoles: C=O (aldehyde) at ~1680 cm⁻¹ and C≡N (cyano) at ~2200 cm⁻¹ ().
Nuclear Magnetic Resonance (NMR)
- Aromatic Protons : Shifts vary based on substituent electron effects (e.g., nitro groups in 6b cause downfield shifts to δ 8.61 ppm) .
- Ethyl Linkers : Protons on –NCH₂CO– in 6a resonate at δ 5.38 ppm, similar to the target compound’s ethyl chain .
Mass Spectrometry
Biological Activity
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a naphthalene sulfonamide backbone with a furan-substituted pyrazole moiety. Its molecular formula is and it has a molecular weight of approximately 342.41 g/mol. The presence of the sulfonamide group is crucial for its biological activity, particularly in targeting specific enzymes and receptors.
This compound exhibits its biological effects primarily through the inhibition of various enzymes and modulation of signaling pathways. Notably, it has been identified as a potent inhibitor of fatty acid binding protein 4 (FABP4), which plays a critical role in metabolic and inflammatory processes. This inhibition can lead to improved glucose metabolism and reduced serum lipid levels, making it a candidate for treating metabolic disorders such as diabetes .
Anticancer Activity
Research indicates that the compound possesses significant anticancer properties. In vitro studies have demonstrated that it effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity, attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies report that it can reduce inflammation in models of arthritis and other inflammatory diseases, suggesting potential therapeutic applications in treating chronic inflammatory conditions .
Antimicrobial Properties
Preliminary studies have also explored the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The results indicate that it exhibits moderate antibacterial effects, which could be enhanced through structural modifications .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against human breast cancer cell lines. The compound was found to induce apoptosis at concentrations as low as 10 µM, with a significant reduction in cell viability observed after 24 hours of treatment.
Case Study 2: Anti-inflammatory Activity
In an animal model of rheumatoid arthritis, administration of the compound resulted in a marked decrease in joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells compared to control groups, supporting its potential as an anti-inflammatory agent.
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide and its analogs?
- Methodology :
- Vilsmeier formylation is used to introduce aldehyde groups into naphthofuranpyrazole intermediates, followed by nucleophilic substitution with ethylenediamine derivatives to attach the sulfonamide moiety .
- Condensation reactions under basic conditions (e.g., ethanolic KOH) facilitate C=C bond formation between pyrazole-carboxaldehyde and naphthalene derivatives, as demonstrated in analogous systems .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemistry?
- Techniques :
- X-ray crystallography resolves the E-configuration of double bonds and torsional angles between aromatic rings (e.g., 46.3° twist between pyrazole and naphthalene in analogs) .
- NMR spectroscopy : and NMR can identify sulfonamide NH protons (~δ 10–12 ppm) and furan/pyrazole ring protons (δ 6.5–8.5 ppm) .
Q. What preliminary biological screening strategies are recommended for this compound?
- Approach :
- Screen against kinase enzymes or apoptosis pathways due to structural similarities with pyrazole-based inhibitors (e.g., derivatives in showed anti-proliferative activity) .
- Use molecular docking to prioritize targets, leveraging the naphthalene sulfonamide’s affinity for hydrophobic binding pockets .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of reaction intermediates in synthesizing this compound?
- Experimental Design :
- Isolation of carbanion intermediates via low-temperature () reactions, as seen in analogous ketone-based syntheses .
- Kinetic isotope effects (KIE) or Hammett plots to study substituent effects on reaction rates .
Q. What computational tools can predict the compound’s electronic properties and binding modes?
- Methods :
- DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Molecular dynamics (MD) simulations to assess stability in biological membranes, given the sulfonamide’s hydrophilicity and naphthalene’s hydrophobicity .
Q. How can conflicting bioactivity data between structurally similar derivatives be resolved?
- Analysis Framework :
- SAR studies : Compare substituent effects (e.g., furan vs. phenyl groups at pyrazole-C4) on potency .
- Meta-analysis of IC values across studies to identify trends (e.g., electron-withdrawing groups enhancing cytotoxicity) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
